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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)

Atomic Layer Deposition Lutetium oxide thin films Precursor efficiency

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) [Lu(tmhd)₃, CAS 15492-45-2] belongs to the lanthanide β‑diketonate family, which serves as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of Lu‑containing thin films, as well as paramagnetic NMR shift reagents and luminescent materials. The compound crystallizes in distinct polymorphic modifications and exhibits moderate sublimation enthalpy compared to its lighter and heavier lanthanide congeners.

Molecular Formula C33H60LrO6
Molecular Weight 814.9 g/mol
CAS No. 15492-45-2
Cat. No. B1594954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)
CAS15492-45-2
Molecular FormulaC33H60LrO6
Molecular Weight814.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Lr]
InChIInChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyDOIDXYMTUFSFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) (Lu(tmhd)₃) – Compound-Class Baseline for Procurement Evaluation


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) [Lu(tmhd)₃, CAS 15492-45-2] belongs to the lanthanide β‑diketonate family, which serves as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of Lu‑containing thin films, as well as paramagnetic NMR shift reagents and luminescent materials [1]. The compound crystallizes in distinct polymorphic modifications and exhibits moderate sublimation enthalpy compared to its lighter and heavier lanthanide congeners [2]. However, within this compound class, substitution cannot be assumed without quantitative performance evaluation.

Why Ln(tmhd)₃ Congeners Cannot Be Interchanged: The Case for Lu(tmhd)₃ Differentiation


Although all Ln(tmhd)₃ complexes share the same ligand set, their physicochemical properties—sublimation enthalpy, thermal decomposition pathway, tendency to form heterometallic adducts, and metal–oxygen bond strength—vary systematically with the lanthanide contraction [1]. For procurement and process design, these differences directly impact precursor delivery efficiency, film purity, and compatibility with co‑precursors. Thus, a generic substitution without head‑to‑head performance data risks sub‑optimal deposition outcomes or complete process failure [2].

Quantitative Differentiation Evidence for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) Against Closest Comparators


ALD Precursor Loading: Lu(tmhd)₃ Outperforms Lu(HMDS)₃ by ~94‑Fold

In a direct head‑to‑head comparison within a fluidized‑bed ALD reactor coating TiO₂ nanoparticles (P25), commercially available Lu(tmhd)₃ achieved a lutetium loading of up to 15 wt%, whereas the custom‑made alternative Lu(HMDS)₃ yielded only 0.16 wt% Lu under identical conditions, representing a ~94‑fold enhancement in precursor utilization efficiency [1].

Atomic Layer Deposition Lutetium oxide thin films Precursor efficiency

Sublimation Enthalpy: Lu(tmhd)₃ Occupies a Moderate Position in the Lanthanide Series

The molar enthalpy of sublimation for Lu(tmhd)₃ was determined to be 135.8 ± 2.9 kJ mol⁻¹ by differential scanning calorimetry, which is higher than the values for neighboring heavy lanthanides Er(tmhd)₃ (130.8 ± 2.2 kJ mol⁻¹), Tm(tmhd)₃ (131.3 ± 2.9 kJ mol⁻¹), and Yb(tmhd)₃ (131.1 ± 2.7 kJ mol⁻¹), but substantially lower than that of the lighter congener Gd(tmhd)₃ (166.1 ± 3.5 kJ mol⁻¹) [1]. This intermediate positioning indicates sufficient volatility for practical vapor‑phase delivery while retaining greater thermal robustness than its immediate heavy‑lanthanide neighbors.

Thermodynamic stability Vaporization enthalpy CVD/ALD precursor design

Thermal Decomposition Phase: Lu(tmhd)₃ Decomposes in the Liquid Phase Unlike Tb, Tm, and Yb Congeners

Thermogravimetric and differential scanning calorimetry (TG/DTG/DSC) studies revealed that thermal decomposition of Lu(tmhd)₃ initiates in the liquid phase, whereas Tb(tmhd)₃, Tm(tmhd)₃, and Yb(tmhd)₃ decompose in the solid phase [1]. Additionally, the activation energy for decomposition follows the order Tb > Lu > Yb > Tm > Er, placing Lu(tmhd)₃ second‑highest in thermal stability among the heavy lanthanide series [1]. The liquid‑phase decomposition pathway of Lu(tmhd)₃ may lead to different film morphology and carbon impurity incorporation compared to solid‑phase‑decomposing analogs, an important processing consideration.

Thermal decomposition kinetics Precursor stability Processing window

Heterometallic Complex Formation: Lu(tmhd)₃ Does Not Form Heterometallic Adducts, Unlike Lighter Lanthanides

When cocrystallized with transition‑metal methoxy‑β‑diketonates (Cu, Co, Ni, Mn), Ln(tmhd)₃ complexes of lighter lanthanides (La, Pr, Sm, Gd) readily form heterometallic complexes of composition [(LnL₂tmhd)₂TM(tmhd)₂]. In contrast, heavy lanthanides Tb, Dy, and Lu do not form such heterometallic species; instead, homometallic Ln(L3)₃ complexes are isolated [1]. This fundamental difference in coordination chemistry means that Lu(tmhd)₃ remains chemically inert toward transition‑metal co‑precursors, an advantage when sequential or spatially separated precursor delivery is required.

Heterometallic precursors Coordination chemistry MOCVD precursor compatibility

Metal–Oxygen Bond Distance: Lu(tmhd)₃ Exhibits the Shortest Ln–O Bond in the dpm Series

Gas‑electron diffraction (GED) and DFT studies show that the Lu–O bond distance in Lu(dpm)₃ is 2.197(6) Å, the shortest among all Ln(dpm)₃ complexes studied across the lanthanide series [1]. For comparison, Nd–O is 2.322(5) Å and Yb–O is 2.208(5) Å [2]. The nearly linear decrease in Ln–O bond length with increasing atomic number reflects the lanthanide contraction and correlates with stronger metal–ligand binding and higher thermal stability, consistent with the observed sublimation and decomposition data.

Molecular structure Lanthanide contraction Bond strength

Application Scenarios Where Lu(tmhd)₃ Differentiation Drives Procurement Value


Atomic Layer Deposition of Lu₂O₃ for Nuclear Medicine and High‑κ Gate Dielectrics

The ~94‑fold higher precursor loading efficiency demonstrated for Lu(tmhd)₃ versus Lu(HMDS)₃ in fluidized‑bed ALD of TiO₂ nanoparticles directly supports the selection of Lu(tmhd)₃ for depositing conformal Lu₂O₃ coatings on high‑surface‑area substrates for nuclear medical applications [1]. Additionally, the compound's moderate sublimation enthalpy (135.8 kJ mol⁻¹) ensures stable vapor delivery without premature decomposition, which is essential for achieving stoichiometric Lu₂O₃ films with low carbon contamination in advanced gate‑dielectric stacks [2].

Chemical Vapor Deposition of Multi‑Component Oxide Films Requiring Chemically Inert Precursors

The inability of Lu(tmhd)₃ to form heterometallic adducts with transition‑metal methoxy‑β‑diketonates, in contrast to lighter lanthanide tmhd complexes that readily form such species, makes Lu(tmhd)₃ the preferred lutetium source for multi‑component CVD processes (e.g., Lu‑doped perovskites) where precursor cross‑reactivity must be avoided to maintain precise stoichiometric control [3].

Thermally Demanding Thin‑Film Processes Requiring Extended Processing Windows

Lu(tmhd)₃ decomposes in the liquid phase with the second‑highest activation energy among heavy lanthanide tmhd complexes, outperforming Er, Tm, and Yb analogs in thermal stability. This characteristic provides a wider and more forgiving processing window for CVD and ALD processes that operate at elevated substrate temperatures, reducing the risk of premature precursor decomposition and particulate formation [4].

Luminescent Material Synthesis Leveraging the Unique Electronic Structure of Lu(III)

The shortest Lu–O bond distance (2.197 Å) among Ln(dpm)₃ complexes, coupled with Lu(III)'s filled 4f¹⁴ electron configuration, results in a diamagnetic complex with distinct photophysical properties compared to paramagnetic lanthanide analogs. This makes Lu(tmhd)₃ a valuable precursor for synthesizing luminescent host matrices where the Lu(III) center provides an optically inert environment for dopant lanthanide ions, minimizing undesired energy‑transfer pathways [5].

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